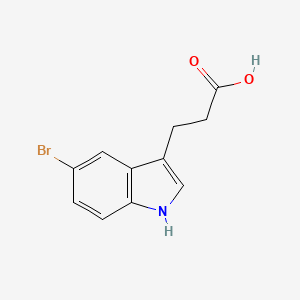

3-(5-bromo-1H-indol-3-yl)propanoic acid

Descripción

Significance of the Indole (B1671886) Scaffold in Drug Discovery and Development

The indole scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is considered a "privileged structure" in medicinal chemistry. This designation is attributed to its ability to bind to a wide array of biological targets with high affinity, forming the backbone of numerous natural products, alkaloids, and synthetic drugs. The structural versatility of the indole ring allows for the introduction of various substituents, which can significantly modulate the biological activity of the resulting compounds. This adaptability has led to the development of indole-based drugs across a vast spectrum of therapeutic areas, including anti-inflammatory, anti-cancer, anti-HIV, and neurological treatments.

The indole nucleus is a key feature in many approved drugs, underscoring its therapeutic importance. For instance, compounds like indomethacin, an anti-inflammatory drug, and sunitinib, a multi-targeted tyrosine kinase inhibitor used in cancer therapy, feature the indole core. The prevalence of this scaffold in both natural and synthetic bioactive molecules continually fuels research into new indole derivatives with enhanced efficacy and novel mechanisms of action.

Overview of Halogenated Indole Derivatives in Pharmaceutical Sciences

The introduction of halogen atoms—such as bromine, chlorine, and fluorine—into a molecular scaffold is a common and effective strategy in drug design. Halogenation can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. In the context of indole derivatives, halogenation has been shown to enhance biological activity in many instances.

Bromoindoles, in particular, are frequently found in marine natural products and have demonstrated a wide range of biological activities, including antimicrobial and anticancer properties. The bromine atom can alter the electron distribution of the indole ring and participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a drug to its receptor. This has made halogenated indoles an attractive area of investigation for the development of new pharmaceutical agents.

Rationale for Investigating 3-(5-bromo-1H-indol-3-yl)propanoic acid in Academic Research

The academic interest in this compound stems from a logical combination of the established significance of its structural components. The molecule integrates three key features: the privileged indole scaffold, a bromine substituent at the 5-position, and a propanoic acid side chain at the 3-position.

The indole core provides a versatile platform known for its broad biological relevance. The bromine atom at the 5-position is strategically placed to potentially enhance the compound's biological activity and modulate its pharmacokinetic properties. The propanoic acid side chain at the 3-position introduces a carboxylic acid group, which can participate in crucial interactions with biological targets, such as hydrogen bonding. This side chain is a common feature in molecules designed to mimic natural ligands or to interact with the active sites of enzymes.

Research into related indole-3-propanoic acid derivatives has shown their potential as inhibitors of enzymes like cytosolic phospholipase A2α, which is involved in inflammatory processes. nih.gov The investigation of this compound is therefore driven by the hypothesis that the specific combination of these structural motifs could lead to a compound with valuable therapeutic properties, making it a compelling subject for synthesis and biological evaluation in an academic research setting. The exploration of such molecules contributes to a deeper understanding of structure-activity relationships and the development of new leads for drug discovery.

Structure

3D Structure

Propiedades

IUPAC Name |

3-(5-bromo-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c12-8-2-3-10-9(5-8)7(6-13-10)1-4-11(14)15/h2-3,5-6,13H,1,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRCUGRYTGTWNRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=CN2)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30593910 | |

| Record name | 3-(5-Bromo-1H-indol-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54904-23-3 | |

| Record name | 3-(5-Bromo-1H-indol-3-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 54904-23-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanisms of Action and Molecular Targets of Indole Propanoic Acid Derivatives

Interaction with Biological Targets

Indole (B1671886) propanoic acid derivatives exert their effects by interacting with a range of biological macromolecules, which are crucial for various physiological processes.

Derivatives of indole propanoic acid have been shown to interact with and modulate the activity of several enzymes. For instance, Indole-3-propionic acid (IPA) has been identified as an inhibitor of anthranilate synthase (TrpE) in Mycobacterium tuberculosis. nih.gov This enzyme is critical for the tryptophan biosynthesis pathway, which is essential for the bacterium's survival. nih.govnih.gov By mimicking tryptophan, IPA acts as an allosteric inhibitor, blocking this vital metabolic pathway. nih.gov

Furthermore, synthetic derivatives have been developed to target other enzymes. A study focused on designing new inhibitors for cytosolic phospholipase A2α (cPLA2α), an enzyme involved in inflammatory processes, utilized a class of 3-(1-aryl-1H-indol-5-yl)propanoic acids. nih.gov Another investigation explored an ester conjugate of IPA and curcumin (B1669340) as a novel inhibitor against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in cognitive dysfunction. acs.org

Indole propanoic acid and its derivatives are known to function as ligands for several receptors. A significant body of research highlights Indole-3-propionic acid (IPA), a metabolite produced by gut microbiota, as a ligand for the Pregnane (B1235032) X Receptor (PXR) and the Aryl Hydrocarbon Receptor (AhR). mdpi.comnih.gov Activation of PXR by IPA in intestinal cells helps maintain mucosal homeostasis and barrier function. wikipedia.orgfrontiersin.org The interaction with both PXR and AhR has been linked to the inhibition of proliferation and metastasis of breast cancer cells. nih.gov

In the field of drug design, novel indole propanoic acid derivatives have been synthesized to target specific receptors. For example, a series of 3-(2-aryl-1H-indol-5-yl) propanoic acid derivatives were designed as agonists for G protein-coupled receptor 40 (GPR40), a target for type 2 diabetes. nih.gov These studies indicate that the indole structure can serve as a scaffold for developing receptor-specific modulators. nih.gov

Direct evidence linking 3-(5-bromo-1H-indol-3-yl)propanoic acid or its close derivatives to specific ion channels is not prominent in the reviewed literature. However, the broader class of indole compounds has been associated with ion channel modulation. Specifically, halide-substituted indoles have been noted as allosteric modulators of 5-HT3 receptors, which are ligand-gated ion channels. nih.gov This suggests a potential, though currently unexplored, avenue for the interaction of bromo-substituted indole propanoic acids with certain ion channels.

Modulation of Cellular Pathways

The interaction of indole propanoic acid derivatives with their molecular targets can trigger downstream effects, leading to the modulation of complex cellular pathways.

Based on available research, there is limited direct evidence to suggest that this compound or other indole propanoic acid derivatives are primary inducers of cell cycle arrest. While other indole-containing compounds, such as Indole-3-carbinol (B1674136), have been shown to induce G1 cell cycle arrest, this action is specific to their unique structures and mechanisms. nih.gov

Aromatase is a key enzyme in estrogen biosynthesis and a target for certain breast cancer therapies. nih.govnih.gov However, current scientific literature does not provide specific evidence of this compound or related indole propanoic acid derivatives acting as aromatase inhibitors. The search for new aromatase inhibitors is an active area of research, but this particular class of compounds has not been identified as a significant contributor. nih.gov

Estrogen Receptor Regulation

The regulatory effects of indole compounds on estrogen receptors (ER) are a subject of scientific investigation, particularly concerning their potential in hormone-dependent cancers. Studies have shown that certain indole derivatives can influence ERα expression and activity. For instance, indole-3-carbinol (I3C), a well-known compound from cruciferous vegetables, has been demonstrated to ablate ERα expression in breast cancer cells. nih.gov Another complex indole derivative has been found to interact with estrogen receptor beta (ERβ), inhibiting the growth of human ovarian cancer cells. nih.gov

However, specific research detailing the direct interaction or regulatory effects of this compound on estrogen receptors is not extensively documented in the current scientific literature. While the broader class of indoles shows activity in this area, the specific role of the 5-bromo substituent on the propanoic acid derivative in ER regulation remains an area for further investigation.

Tubulin Inhibition

Tubulin is a critical target for anticancer agents because its inhibition disrupts microtubule formation, leading to mitotic arrest and apoptosis in cancer cells. nih.gov The indole scaffold is recognized as a "privileged" structure in the design of tubulin inhibitors, with many natural and synthetic indole-containing compounds demonstrating potent activity. nih.gov These agents often bind to the colchicine (B1669291) site on β-tubulin, preventing tubulin polymerization. nih.gov

Research into arylthioindole derivatives has shown that modifications to the indole ring, including the addition of a halogen at the 5-position, can produce potent tubulin assembly inhibitors. nih.gov Similarly, other studies have designed indole-based chalcones with bromo-substituents that exhibit inhibitory activity against tubulin polymerization. nih.gov While these findings suggest that brominated indole structures are promising candidates for tubulin inhibition, direct experimental data on the tubulin inhibitory activity of this compound specifically is not prominently available.

Tyrosine Kinase Inhibition

Protein tyrosine kinases are crucial enzymes in cellular signaling pathways that regulate growth, differentiation, and proliferation. Their dysregulation is often linked to cancer. Indole derivatives have been identified as a novel class of inhibitors for these enzymes. Specifically, studies on 2,3-dihydro-2-thioxo-1H-indole-3-alkanoic acids have demonstrated inhibition of the epidermal growth factor receptor (EGFR) tyrosine kinase activity. nih.gov Within this class of compounds, research has indicated that derivatives with a propanoic acid side chain exhibit the highest activity. nih.gov

Furthermore, amide analogues of 2,2'-dithiobis(1H-indole-3-alkanoic acid) have also been synthesized and evaluated as tyrosine kinase inhibitors, showing that propanamides were the most effective against EGFR tyrosine kinase. nih.gov Although these studies establish the indole-3-propanoic acid core as a key pharmacophore for tyrosine kinase inhibition, specific inhibitory concentrations and detailed kinetic data for this compound against various tyrosine kinases have not been specifically reported.

Topoisomerase Inhibition

Topoisomerases are essential enzymes that manage the topology of DNA during replication, transcription, and repair, making them key targets for cancer chemotherapy. nih.gov Topoisomerase inhibitors can function as "poisons" by stabilizing the enzyme-DNA cleavage complex, which leads to DNA strand breaks and cell death. nih.govnih.gov Some synthetic indole derivatives have been investigated for their potential as topoisomerase II inhibitors. For example, a series of 3-methyl-2-phenyl-1H-indole analogues were designed and showed a correlation between their antiproliferative effects and topoisomerase II inhibition. nih.gov Despite the exploration of the indole scaffold for this mechanism, there is currently a lack of specific research and data concerning the activity of this compound as a topoisomerase inhibitor.

NFκB/PI3K/Akt/mTOR Pathway Modulation

The NFκB/PI3K/Akt/mTOR signaling cascade is a central pathway that regulates cell survival, proliferation, and metabolism. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. nih.govnih.govmdpi.com Indole compounds, notably indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (B526164) (DIM), are recognized as potent modulators of this pathway. nih.govnih.gov These compounds have been shown to deregulate multiple signaling components, including the inhibition of PI3K and Akt activation, which in turn affects downstream targets like mTOR and the transcription factor NF-κB. nih.govnih.gov

This modulation can inhibit cancer cell invasion, reverse drug resistance, and promote apoptosis. nih.gov While the general class of indole compounds has been extensively studied for its impact on the NFκB/PI3K/Akt/mTOR pathway, specific investigations into the modulatory effects of this compound on this signaling network have not been detailed in the available literature.

Allosteric Inhibition Mechanisms

Allosteric inhibition offers a mechanism for modulating enzyme activity by binding to a site other than the active site, inducing a conformational change that reduces the enzyme's efficacy. This mode of inhibition is crucial in various biological regulatory processes, including feedback inhibition in metabolic pathways.

Tryptophan Biosynthesis Pathway Inhibition (e.g., Anthranilate Synthase TrpE)

The tryptophan biosynthesis pathway is essential for producing the aromatic amino acid L-tryptophan. researchgate.net The first committed step in this pathway is catalyzed by anthranilate synthase, which converts chorismate to anthranilate. researchgate.netresearchgate.net This enzyme is a classic example of allosteric feedback regulation, where the final product of the pathway, L-tryptophan, inhibits the enzyme's activity. researchgate.netuniprot.org

Anthranilate synthase is typically a complex composed of two components, TrpE and TrpG. The TrpE subunit contains the catalytic site for chorismate conversion and the allosteric binding site for tryptophan. researchgate.netuniprot.org As an analogue of the natural inhibitor L-tryptophan, it is conceivable that this compound could act as an allosteric inhibitor of anthranilate synthase. However, direct experimental studies confirming this hypothesis or detailing the inhibitory mechanism of this specific compound on the tryptophan biosynthesis pathway are not currently available.

Structure Activity Relationship Sar Studies of 3 5 Bromo 1h Indol 3 Yl Propanoic Acid Analogs

Influence of Bromine Atom Position on Biological Activity

The position of the bromine atom on the indole (B1671886) ring is a key determinant of the biological activity of these compounds. Halogen substitution, in general, influences the electronic properties, lipophilicity, and metabolic stability of the molecule, which in turn affects its binding affinity to target receptors.

While direct comparative studies for all brominated positions of 3-(indol-3-yl)propanoic acid are not extensively detailed in a single report, SAR studies on related halogenated indole derivatives provide significant insights. For instance, in a series of 3-substituted 1H-indole-2-carboxylic acid derivatives, the position of halogen substituents (fluorine and chlorine) had a pronounced effect on their antagonist activity. It was observed that substitution at the C4 position of the indole ring was the least favorable for activity. researchgate.net Conversely, derivatives with a methoxy (B1213986) group at the C7 position exhibited the most favorable activity, suggesting that this position is sensitive to substituent effects. researchgate.net

| Compound Modification | Position of Substituent | Observed Effect on Activity | Reference |

| Halogen Substitution | C4 | Least favorable for antagonist activity | researchgate.net |

| Methoxy Substitution | C7 | Most favorable for antagonist activity | researchgate.net |

| Fluorine vs. Chlorine | Multiple | Fluorine derivatives were more potent | researchgate.net |

Impact of Propanoic Acid Moiety and its Modifications

The propanoic acid side chain at the C3 position is a critical pharmacophoric element, essential for interacting with target proteins. Modifications to this moiety, including changes in length, the introduction of substituents, or replacement of the carboxylic acid group, significantly alter the compound's activity.

The carboxylic acid terminus is often vital for forming key ionic interactions or hydrogen bonds with residues, such as arginine, in the binding site of target receptors. Studies on related indole-2-carboxylic acids have shown that replacing the carboxylic acid group with an acetic or propanoic acid substituent led to a decrease in inhibitory potency against the cytosolic phospholipase A2 enzyme. nih.gov This highlights the specific requirement of the carboxyl group at a precise location for optimal activity.

Further modifications to the alkyl chain of the acid moiety also influence biological response. For example, alpha-alkylation of the related indole-3-acetic acid (IAA) scaffold demonstrated that α-methyl and α-ethyl derivatives were more active than IAA in promoting parthenocarpic tomato ovary growth, while α-propyl and α-isopropyl substitution led to reduced activity. documentsdelivered.com This indicates that while small alkyl groups near the acid function can be beneficial, likely by optimizing the chain's conformation, bulkier groups are detrimental to activity.

| Modification to Acid Moiety | Specific Change | Resulting Impact on Activity | Reference |

| Replacement of Carboxylic Acid | Replaced with acetic or propanoic acid at C2 | Decreased inhibitory potency | nih.gov |

| α-Alkylation | α-methyl or α-ethyl group added | Increased activity in specific assays | documentsdelivered.com |

| α-Alkylation | α-propyl or α-isopropyl group added | Reduced biological activity | documentsdelivered.com |

Substituent Effects on Indole Ring (C2, C4, C6, C7 Positions)

Beyond the bromine at C5, substitutions at other positions on the indole ring (C2, C4, C6, and C7) are pivotal for fine-tuning the molecule's pharmacological profile. These substituents can modulate the electronic nature of the indole ring, introduce steric bulk, or provide additional points of interaction with the target receptor.

C2 Position: The C2 position is often a site for introducing diversity. In a series of indole-5-propanoic acid derivatives developed as GPR40 agonists, the introduction of various aryl groups at the C2 position was a key strategy. researchgate.net This suggests that the C2 position can accommodate bulky substituents that can extend into other regions of the binding pocket.

C4, C6, and C7 Positions: The benzene (B151609) portion of the indole ring offers multiple sites for modification. As mentioned previously, studies on related indole derivatives showed that substitution at the C4 position was generally detrimental to activity. researchgate.net In contrast, the C7 position was identified as a favorable site for substitution, with methoxy-substituted derivatives showing high potency. researchgate.net The impact of substitution at the C6 position is variable and depends on the specific target and the nature of the substituent. The metabolic stability of the indole ring is also influenced by these substitutions; oxidation often occurs at the C3 position, and blocking this or adjacent positions can alter the metabolic profile. nih.gov

| Position on Indole Ring | Type of Substituent | Influence on Biological Activity | Reference |

| C2 | Aryl groups | Can accommodate bulky groups to enhance activity (e.g., GPR40 agonists) | researchgate.net |

| C4 | Halogens | Least favorable position for antagonist activity | researchgate.net |

| C7 | Methoxy group | Most favorable position for antagonist activity | researchgate.net |

| C2/C3 | Electron-withdrawing or -donating groups | Can alter metabolic stability | nih.gov |

Conformational Flexibility and Molecular Geometry

The three-dimensional shape and conformational flexibility of 3-(5-bromo-1H-indol-3-yl)propanoic acid analogs are crucial for their proper orientation within the binding site of a biological target. The molecule is not rigid and can adopt various conformations, particularly due to the rotatable bonds in the propanoic acid side chain.

The geometry of the propanoic acid chain relative to the plane of the indole ring can significantly impact biological activity. X-ray crystallography of a related compound, rac-3-[2,3-bis(phenylsulfanyl)-3H-indol-3-yl]propanoic acid, revealed that the propanoic acid chain adopts a staggered conformation. nih.gov In other related structures, such as indol-3-yl-glyoxalylamides, restricted rotation around the amide bond leads to distinct syn and anti rotamers. researchgate.net The syn conformation can be stabilized by an intramolecular hydrogen bond, which locks the side chain into a more rigid geometry. researchgate.net

This conformational restriction can be advantageous or disadvantageous depending on the target. A flexible side chain allows the molecule to adapt to the shape of the binding pocket (induced fit), but a pre-organized, rigid conformation that matches the optimal binding geometry can lead to higher affinity by reducing the entropic penalty of binding. Therefore, SAR studies in this area often focus on introducing elements that either restrict or control the conformation of the propanoic acid side chain to find the optimal geometry for receptor interaction.

Role of Bioisosteric Replacements in Optimizing Potency

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to modify the physicochemical and biological properties of a lead compound while retaining its primary biological activity. nih.gov For this compound analogs, bioisosteric replacements can be applied to both the indole core and the carboxylic acid moiety to optimize potency, selectivity, and pharmacokinetic properties.

Carboxylic Acid Bioisosteres: The carboxylic acid group is crucial for activity but can sometimes lead to poor oral bioavailability or rapid metabolism. nih.gov Common bioisosteres for the carboxylic acid group include tetrazoles, acyl sulfonamides, and various acidic heterocycles like hydroxyisoxazoles. nih.govnih.gov For example, the tetrazole ring is a well-established carboxylic acid mimic due to its similar size, planar geometry, and acidic pKa. cambridgemedchemconsulting.com Replacing the carboxylate with such groups can maintain the key ionic interaction with the target while improving properties like membrane permeability or metabolic stability. drughunter.comhyphadiscovery.com

Indole Ring Bioisosteres: The indole nucleus itself can be replaced by other bicyclic heteroaromatic systems to explore different electronic distributions and hydrogen bonding patterns. Common bioisosteres for the indole ring include benzimidazole (B57391), benzofuran, azaindole, and benzothiazole. researchgate.net For example, in the development of PPARγ antagonists, replacing the indole core with a benzoimidazolone or benzimidazole was explored, though it led to a loss in affinity in that specific series. nih.gov The selection of an appropriate indole bioisostere is highly context-dependent and aims to maintain the essential structural features required for binding while potentially improving drug-like properties. nih.govresearchgate.net

| Original Moiety | Bioisosteric Replacement Examples | Potential Advantage | Reference |

| Carboxylic Acid | Tetrazole, Acyl sulfonamide, Hydroxyisoxazole | Improved metabolic stability, altered pKa, enhanced permeability | nih.govnih.govcambridgemedchemconsulting.com |

| Indole Ring | Benzimidazole, Azaindole, Benzofuran | Modified electronic properties, new hydrogen bonding patterns, improved pharmacokinetics | nih.govresearchgate.net |

Computational Studies and Molecular Modeling

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 3-(5-bromo-1H-indol-3-yl)propanoic acid, these studies have been crucial in identifying potential protein targets and elucidating the molecular basis of its activity.

Ligand-Protein Interaction Analysis

While specific docking studies for this compound are not extensively detailed in isolation, research on closely related 5-bromoindole (B119039) derivatives provides a strong basis for understanding its potential interactions. Studies on a series of indole (B1671886) derivatives targeting the Serotonin (B10506) Transporter (SERT) have shown that a C-5 substitution on the indole ring with a halogen, such as bromine, leads to more potent compounds. nih.gov This suggests that the 5-bromo substituent is a key feature for molecular recognition and binding affinity at SERT. nih.gov

The typical interaction pattern for indole-based ligands at aminergic receptors involves the amine-containing portion of the molecule forming a crucial salt bridge with a conserved aspartate residue in the binding site. mdpi.com For this compound, the indole N-H group and the carboxylic acid moiety are predicted to be primary sites for hydrogen bonding. The propanoic acid side chain can form hydrogen bonds and ionic interactions with polar or charged amino acid residues, while the indole ring itself can engage in hydrophobic and π-stacking interactions within the receptor's binding pocket. nih.govmdpi.com The bromine atom at the 5-position can further enhance binding through halogen bonding or by contributing to favorable hydrophobic interactions, thereby increasing ligand affinity. nih.gov

Binding Affinity Predictions

Binding affinity predictions quantify the strength of the interaction between a ligand and its target protein. These predictions are often expressed as binding energy (kcal/mol) or as an inhibition constant (Ki). For a series of multitarget-directed indole derivatives, compounds featuring a 5-bromoindole moiety demonstrated significant affinity for the Dopamine (B1211576) D2 receptor and the Serotonin Transporter (SERT). nih.gov

One closely related derivative, compound 7m (which shares the 5-bromoindole core and a propyl linker), showed a notable affinity for the D2 receptor. nih.gov The entire series of compounds, including those with the 5-bromo substitution, displayed affinity for SERT in the nanomolar range, indicating potent interaction. nih.gov Such computational predictions, when correlated with experimental data, are invaluable for prioritizing compounds for further development. nih.gov

| Compound Analogue | Target Protein | Predicted/Measured Binding Affinity (Ki) |

|---|---|---|

| 5-Bromoindole Derivative (7m) | Dopamine D2 Receptor | 593 ± 62 nM |

| Series of 5-Bromoindole Derivatives | Serotonin Transporter (SERT) | Nanomolar range |

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.

Development of Predictive Models for Biological Activity

Predictive QSAR models have been successfully developed for series of compounds that include 5-bromoindole derivatives. In one study focusing on SERT inhibitors, a three-dimensional QSAR (3D-QSAR) analysis was performed using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These models are designed to predict the biological activity of new or untested compounds based on their structural features. nih.govcas.org

The statistical quality and predictive power of the generated models were rigorously validated. The resulting models demonstrated high internal and external predictive capabilities, confirming their reliability for guiding the design of new, more potent inhibitors. nih.gov The high correlation coefficients indicate a strong relationship between the structural descriptors of the molecules and their observed biological activities. nih.govmdpi.com

| QSAR Model | Cross-validated Correlation Coefficient (q²) | Non-cross-validated Correlation Coefficient (r²_ncv) |

|---|---|---|

| CoMFA | 0.625 | 0.967 |

| CoMSIA | 0.523 | 0.959 |

Identification of Key Structural Descriptors

A primary outcome of QSAR studies is the identification of key molecular descriptors—physicochemical properties or structural features—that are critical for biological activity. For the series of indole derivatives targeting SERT, the 3D-QSAR study highlighted the importance of specific substitutions on the indole ring. nih.gov

The analysis explicitly revealed that the presence of a halogen atom, such as fluorine or bromine, at the C-5 position of the indole ring results in more potent compounds compared to unsubstituted analogues. nih.gov The CoMFA and CoMSIA contour maps generated in such studies provide a visual representation of where steric bulk and specific electrostatic properties (e.g., electronegative or electropositive regions) are favorable or unfavorable for activity. These findings identify the 5-bromo substituent as a key structural descriptor, where its size and electronegativity are crucial for optimizing the interaction with the target protein. nih.govnih.gov

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules. nih.gov Although a specific DFT study focusing solely on this compound is not prominently available, the methodology has been widely applied to related indole and bromo-aromatic structures, providing a clear framework for understanding its properties. researchgate.netniscpr.res.inresearchgate.net

DFT calculations typically begin by optimizing the molecule's three-dimensional geometry to find its most stable energetic conformation. mdpi.com From this optimized structure, a wealth of electronic properties can be calculated. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical descriptor of chemical reactivity and stability. nih.govresearchgate.net

Furthermore, DFT can generate Molecular Electrostatic Potential (MEP) maps, which illustrate the charge distribution across the molecule. researchgate.net These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions, which is highly relevant for understanding how the molecule will bind to a biological receptor. nih.govmdpi.com Such calculations provide a theoretical foundation for the interaction patterns observed in molecular docking studies.

Geometry Optimization and Electronic Properties

Theoretical calculations are employed to determine the most stable three-dimensional arrangement of atoms in this compound, a process known as geometry optimization. From this optimized structure, various electronic properties can be calculated. These properties are crucial for understanding the molecule's reactivity, stability, and potential interactions with other molecules. While specific studies detailing the geometry optimization and a full list of electronic properties for this compound are not widely available in the public domain, general physicochemical characteristics can be found.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 268.11 g/mol |

| PSA (Polar Surface Area) | 53.1 Ų |

| XLogP3 | 2.62 |

| Density | 1.7±0.1 g/cm³ |

| Boiling Point | 467.5±30.0 °C at 760 mmHg |

| Flash Point | 236.5±24.6 °C |

Data sourced from ECHEMI.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. In the context of drug discovery and molecular biology, MD simulations are invaluable for assessing the stability of a protein-ligand complex.

Assessment of Protein-Ligand Complex Stability

MD simulations can predict how a ligand, such as this compound, will bind to a protein and the stability of this interaction over a period of time. Key parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the radius of gyration (Rg) are monitored throughout the simulation to assess the stability of the complex. A stable protein-ligand complex is often characterized by low RMSD values, indicating minimal conformational changes.

While specific MD simulation studies involving this compound are not documented in publicly accessible literature, this technique would be the standard approach to validate any potential protein targets identified through other means. The simulation would provide insights into the binding mode and the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

In Silico Target Prediction

In silico target prediction methods utilize computational algorithms to identify potential biological targets of a small molecule. These approaches are crucial in the early stages of drug discovery for elucidating a compound's mechanism of action or identifying potential off-target effects. Methods for target prediction can be broadly categorized as ligand-based or structure-based. Ligand-based methods compare the query molecule to databases of compounds with known biological activities, while structure-based methods, like reverse docking, attempt to fit the molecule into the binding sites of a large number of proteins.

For this compound, a systematic in silico target prediction study has not been published. However, such a study would involve screening the compound against various protein target databases to generate a ranked list of potential interacting partners. These predictions would then require experimental validation to confirm any biological activity. The structural similarity of this compound to other indole derivatives, which are known to interact with a wide range of biological targets, suggests that it could have polypharmacological properties.

Medicinal Chemistry and Drug Discovery Implications

3-(5-bromo-1H-indol-3-yl)propanoic acid as a Precursor for Complex Molecule Synthesis

The chemical architecture of this compound makes it a valuable intermediate in the synthesis of more elaborate molecules. The indole (B1671886) nucleus, the propanoic acid side chain, and the bromine substituent offer multiple points for chemical modification, allowing for the construction of diverse molecular libraries.

The indole ring itself is a common feature in numerous natural products and pharmaceuticals. beilstein-journals.org The C-3 position, in particular, is often functionalized in bioactive indole derivatives. nih.gov Arenesulfonyl indoles, for example, have been utilized as effective precursors for generating vinylogous imine intermediates, which can then react with various nucleophiles to create a range of C-3 substituted indole derivatives. nih.gov This highlights the synthetic flexibility of the indole core present in this compound.

Furthermore, the propanoic acid side chain can be modified through standard carboxylic acid chemistry, such as esterification or amidation, to introduce different functional groups or link the molecule to other pharmacophores. Research has demonstrated the synthesis of complex molecules like 3,3-bis(5-bromo-1H-indol-3-yl)propanoic acid, showcasing how the core structure can be used to build larger, more intricate compounds. nih.gov Such synthetic strategies are crucial in medicinal chemistry for exploring structure-activity relationships (SAR) and developing compounds with improved therapeutic profiles. The synthesis of complex molecules often involves cascade or domino reactions, which are efficient one-step transformations that can simplify industrial processes and make the production of pharmaceutical products more economical and environmentally friendly. beilstein-journals.org

Lead Compound Identification and Optimization

The indole propanoic acid scaffold has been identified as a promising lead structure in various drug discovery programs. A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the target better.

Indole-3-propionic acid (IPA), the parent compound, is a natural metabolite produced by gut microbiota and has been identified as a lead for its anti-inflammatory, antioxidant, and neuroprotective properties. frontiersin.orgwikipedia.org It has shown efficacy in a mouse model of tuberculosis by inhibiting mycobacterial tryptophan biosynthesis. frontiersin.org This discovery has spurred efforts to optimize the IPA scaffold to enhance its potency and pharmacokinetic properties.

Derivatives of the indole propanoic acid scaffold have been investigated for a range of therapeutic targets. For instance, a class of 3-(1-aryl-1H-indol-5-yl)propanoic acids was designed and synthesized as potent inhibitors of cytosolic phospholipase A2α (cPLA2α), an enzyme implicated in inflammatory processes. nih.gov Optimization of substituents on the indole core led to the discovery of compounds with significant oral efficacy in animal models of inflammation and asthma. nih.gov Similarly, 1,5-disubstituted indole propionic acids have been identified as co-agonists for peroxisome proliferator-activated receptors alpha and gamma (PPARα/γ), which are key targets for treating type 2 diabetes and dyslipidemia. sigmaaldrich.com

Rational Drug Design Strategies based on Indole Propanoic Acid Scaffold

Rational drug design aims to develop new medications based on a detailed understanding of the biological target's three-dimensional structure. nih.gov The indole propanoic acid scaffold is well-suited for such strategies due to its conformational rigidity and well-defined structure, which facilitates computational modeling and structure-based design.

A notable example is the structure-based design of indole propionic acids as PPARα/γ co-agonists. sigmaaldrich.comthebiogrid.org By utilizing the crystal structure of the PPARγ ligand-binding domain, researchers were able to design and synthesize 1,5-disubstituted indole derivatives with potent and balanced activity on both PPARα and PPARγ. This approach allows for the precise placement of functional groups to maximize interactions with key amino acid residues in the target's binding pocket, thereby enhancing potency and selectivity.

The versatility of the indole scaffold allows it to be adapted for various targets. It has been explored for designing inhibitors of enzymes, antagonists for receptors, and modulators of protein-protein interactions. For example, novel compounds bearing a 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid nucleus were synthesized and evaluated as endothelin-1 (B181129) antagonists, with some showing potency comparable to the approved drug bosentan. nih.gov The design process often involves creating a pharmacophore model based on known active compounds and then using the indole propanoic acid scaffold as a template to build new molecules that fit the model.

Development of Multi-Target Therapeutic Agents

Complex diseases such as cancer, neurodegenerative disorders, and metabolic syndrome often involve multiple biological pathways. nih.gov Consequently, there is growing interest in developing multi-target therapeutic agents, or polypharmacological agents, that can modulate several targets simultaneously. The indole propanoic acid scaffold is an attractive template for designing such multi-target-directed ligands (MTDLs).

A derivative of indole propionic acid, 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid, has been investigated as a potential polypharmacological agent. mdpi.com In vitro and in silico studies revealed its potential to interact with multiple targets, including PPARγ, lysosomal protective protein, and thromboxane-A synthase, suggesting its potential utility in treating allergies, cancer, and cardiovascular diseases. mdpi.com

The indole scaffold has also been incorporated into MTDLs for neurodegenerative diseases and depression. For instance, 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives have been synthesized and shown to have high affinity for multiple serotonin (B10506) and dopamine (B1211576) receptors, as well as the serotonin transporter. drugbank.com One compound from this series exhibited an antidepressant-like effect in an in vivo model. drugbank.com This approach, where a single molecule is designed to hit multiple targets, can offer advantages in terms of efficacy and a reduced likelihood of drug resistance compared to single-target agents or combination therapies.

Pharmacological Evaluation Methodologies (e.g., in vitro and in vivo efficacy studies)

The pharmacological evaluation of compounds derived from this compound involves a combination of in vitro and in vivo studies to determine their efficacy and mechanism of action.

In Vitro Efficacy Studies: These studies are typically the first step in evaluating the biological activity of new compounds. They are conducted in a controlled laboratory environment, often using isolated enzymes, cells, or tissues. Common in vitro assays include:

Enzyme Inhibition Assays: To determine the potency of a compound against a specific enzyme target, such as cPLA2α or aromatase. nih.govfrontiersin.org The results are usually expressed as an IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Receptor Binding Assays: To measure the affinity of a compound for a specific receptor, such as PPARγ or serotonin receptors. sigmaaldrich.comdrugbank.com Affinity is typically reported as a Ki (inhibition constant) or Kd (dissociation constant).

Cell-Based Assays: These assays use cultured cells to evaluate a compound's effect on cellular processes. Examples include cell viability assays (e.g., MTT assay) to assess cytotoxicity or antiproliferative effects, and functional assays to measure changes in cell signaling or gene expression. nih.govmdpi.comnih.gov For instance, the ability of indole propionic acid derivatives to reduce the activation of hepatic stellate cells has been studied in vitro to assess their potential for treating liver fibrosis. nih.gov

Disease Models: Specific animal models are used to mimic the pathology of the disease being studied. For example, a mouse model of tuberculosis infection was used to demonstrate the in vivo efficacy of indole propionic acid. frontiersin.org Other models include tetradecanoyl phorbol (B1677699) acetate-induced ear edema in mice and ovalbumin-induced asthma in guinea pigs to evaluate anti-inflammatory activity. nih.gov

Pharmacokinetic (PK) Studies: These studies determine how the compound is absorbed, distributed, metabolized, and excreted (ADME) by the body. Understanding the PK profile is essential for optimizing the compound's properties to ensure it reaches the target tissue at a therapeutic concentration. nih.gov

Efficacy Endpoints: The effectiveness of the compound is measured by specific endpoints, such as a reduction in bacterial load in an infection model, a decrease in tumor size in a cancer model, or an improvement in behavioral tests for neurological disorders. frontiersin.orgnih.gov

The table below summarizes some of the pharmacological evaluation methodologies applied to indole propanoic acid derivatives.

| Methodology Type | Specific Assay/Model | Purpose | Example Finding |

| In Vitro | Enzyme Inhibition Assay (cPLA2α) | To measure direct inhibition of a key inflammatory enzyme. nih.gov | Identification of derivatives with potent inhibitory activity. nih.gov |

| In Vitro | Cell-Based Assay (LX-2 hepatic stellate cells) | To assess the potential to reduce liver fibrosis. nih.gov | IPA was found to reduce markers of hepatic stellate cell activation. nih.gov |

| In Vitro | Antimicrobial Susceptibility Testing | To determine activity against bacteria like Mycobacterium tuberculosis. frontiersin.org | IPA showed selective antimycobacterial activity. frontiersin.org |

| In Vivo | Mouse Model of Tuberculosis | To evaluate efficacy in a living organism. frontiersin.org | IPA decreased the bacterial load in the spleen of infected mice. frontiersin.org |

| In Vivo | Mouse Ear Edema Model | To assess anti-inflammatory effects. nih.gov | Orally administered derivatives showed efficacy in reducing edema. nih.gov |

| In Vivo | Forced Swim Test (Antidepressant model) | To evaluate potential antidepressant-like activity. drugbank.com | A multi-target derivative showed an antidepressant-like effect. drugbank.com |

Future Research Directions and Translational Potential

Exploration of Unexplored Biological Activities and Therapeutic Applications

The parent compound, IPA, is known for a wide array of beneficial effects, including antioxidant, anti-inflammatory, neuroprotective, and gut barrier-enhancing properties. nih.govphysiology.orgnih.gov A primary avenue of future research will be to systematically investigate whether 3-(5-bromo-1H-indol-3-yl)propanoic acid retains, enhances, or possesses novel biological activities compared to IPA.

Key areas for exploration include:

Metabolic Disorders: IPA has been inversely associated with the risk of type 2 diabetes (T2D) and has been shown to preserve beta-cell function. nih.govhelsinki.fi Research should explore the potential of the 5-bromo derivative in modulating glucose metabolism and its utility in conditions like T2D and non-alcoholic fatty liver disease (NAFLD). nih.gov

Inflammatory Conditions: Given IPA's role in protecting the intestinal barrier and its reduced levels in patients with inflammatory bowel disease (IBD), the 5-bromo analogue should be evaluated in models of IBD, sepsis, and other inflammatory disorders. physiology.orgasm.org Its anti-inflammatory potential may stem from mechanisms like pregnane (B1235032) X receptor (PXR) activation. nih.gov

Neurodegenerative Diseases: The neuroprotective properties of IPA suggest that its derivatives could be valuable in combating neurodegenerative diseases like Alzheimer's. nih.gov The 5-bromo modification could enhance blood-brain barrier permeability or target affinity, warranting investigation in neurological disease models.

Infectious Diseases: The indole (B1671886) scaffold is a promising starting point for developing agents against parasitic diseases, tuberculosis, and viruses. mdpi.comnih.govmdpi.com The anti-mycobacterial activity of IPA, in particular, suggests that halogenated derivatives could lead to more potent antibiotics against drug-resistant strains. nih.govfrontiersin.org

| Potential Therapeutic Area | Rationale based on Indole-3-Propanoic Acid (IPA) Activity |

| Type 2 Diabetes | IPA is associated with a lower risk of T2D and may preserve beta-cell function. nih.govhelsinki.fi |

| Inflammatory Bowel Disease | IPA enhances intestinal barrier function; levels are reduced in IBD patients. physiology.org |

| Sepsis | IPA treatment shows a survival advantage and reduces inflammatory mediators in septic mice. asm.org |

| Neurodegenerative Diseases | IPA exhibits neuroprotective properties and beneficial effects in models of Alzheimer's disease. nih.gov |

| Drug-Resistant Infections | IPA has antimycobacterial activity, and the indole scaffold is active against various pathogens. mdpi.comnih.gov |

Optimization of Synthetic Pathways for Scalable Production

For any promising compound to move from the laboratory to the clinic, the development of a robust, scalable, and cost-effective synthetic process is essential. While various methods exist for the synthesis of indole derivatives, future work on this compound should focus on optimizing its production. nih.gov This involves a step-by-step validation and optimization of the synthetic pathway to improve the three key metrics for industrial scalability: titer, yield, and productivity. nih.gov Research should aim to design and assemble an efficient pathway, potentially by testing different reagents, catalysts, and reaction conditions to achieve the highest possible production levels. nih.gov Exploring novel synthetic routes that minimize the number of steps, reduce waste, and utilize greener solvents and reagents will be crucial for sustainable large-scale manufacturing.

Advanced Structural Modifications for Enhanced Efficacy and Selectivity

The structure of this compound offers multiple points for modification to improve its therapeutic profile. Structure-activity relationship (SAR) studies are fundamental to understanding how changes to the molecule affect its biological function. mdpi.com For instance, studies on related 3-(1-Aryl-1H-indol-5-yl)propanoic acids revealed that specific substitutions on the indole core were essential for inhibitory activity against cytosolic phospholipase A2α (cPLA2α). nih.govsigmaaldrich.com

Future modifications could include:

Substitution at the N1 position: Introducing different aryl or alkyl groups on the indole nitrogen can significantly impact target binding and selectivity. nih.gov

Modification of the Propanoic Acid Chain: Altering the length or functionality of the acid side chain can influence pharmacokinetic properties and target engagement. Esterification, for example, has been used to create novel cholinesterase inhibitors from IPA. acs.org

Further Halogenation or Substitution on the Benzene (B151609) Ring: While this compound features a bromine at the C5 position, exploring other substitutions on the benzenoid ring could fine-tune its activity.

These structural modifications aim to create analogues with enhanced potency, greater selectivity for the desired biological target, and improved drug-like properties such as solubility and metabolic stability. mdpi.comnih.gov

Preclinical and Clinical Validation of Indole-Based Therapeutics

A rigorous pipeline of preclinical and clinical validation is necessary to translate a promising indole-based compound into an approved therapeutic. This process begins with extensive in vitro and in vivo preclinical studies to establish efficacy and a preliminary safety profile. For example, novel indole derivatives have undergone preclinical validation as potential treatments for glioblastoma, demonstrating cytotoxicity in cancer cell lines and establishing a basis for further investigation. tuni.fi

Following successful preclinical work, the compound would need to advance to human clinical trials. A pilot clinical study for the parent compound, IPA, is currently planned to investigate its biological effects in healthy adults, examining its impact on regulatory T cells, brain-derived neurotrophic factor (BDNF), and metabolic markers. clinicaltrials.gov Any therapeutic candidate based on this compound would have to follow a similar path, starting with Phase I trials to assess safety and pharmacokinetics in humans, followed by larger trials to demonstrate efficacy for a specific disease indication.

Development of Novel Drug Molecules for Emerging Health Challenges

The chemical versatility of the indole scaffold makes it an ideal platform for developing new drugs to address emerging global health threats. eurekaselect.com The rise of drug-resistant pathogens necessitates a continuous effort to discover novel antimicrobial agents. mdpi.com Indole derivatives have shown potential against drug-resistant tuberculosis and various parasites. mdpi.comnih.gov Furthermore, during the COVID-19 pandemic, repurposed indole-containing drugs and novel synthetic analogues were investigated for their anti-SARS-CoV-2 efficacy. mdpi.com

Future research should include screening this compound and its derivatives against a broad panel of targets relevant to emerging diseases. This includes multi-drug resistant bacteria, novel viruses, and parasites, leveraging the proven track record of the indole core in generating effective anti-infective agents. mdpi.commdpi.com

Integration of Computational and Experimental Methodologies in Drug Discovery

Modern drug discovery increasingly relies on the synergy between computational and experimental approaches to accelerate the identification and optimization of lead compounds. nih.govfrontiersin.org For indole-based drug design, computational tools can be invaluable.

| Computational Method | Application in Drug Discovery |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand (e.g., this compound) to a protein target. researchgate.net |

| Pharmacophore Modeling | Identifies the essential 3D structural features required for biological activity, guiding the design of new molecules. frontiersin.org |

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that relate chemical structure to biological activity, allowing for the prediction of potency for untested compounds. frontiersin.org |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms in a protein-ligand complex over time, providing insights into binding stability and conformational changes. acs.org |

These in silico techniques can be used to screen large virtual libraries of indole derivatives, prioritize compounds for synthesis, and provide a deeper understanding of their mechanism of action at the molecular level. nih.govresearchgate.net Integrating these computational predictions with experimental validation creates a more efficient and rational drug discovery pipeline. frontiersin.org

Biomarker Potential and Microbiota-Based Therapies

As a derivative of the gut microbiota metabolite IPA, this compound is uniquely positioned at the intersection of host-microbe interactions. IPA itself is being investigated as a potential biomarker for metabolic and inflammatory diseases. nih.gov For example, lower serum concentrations of IPA have been observed years before the onset of T2D, and its levels are also reduced in IBD patients. nih.govphysiology.org

Future research should investigate whether this compound, if used as a therapeutic, or its metabolites could serve as reliable biomarkers for monitoring disease progression or therapeutic response. Additionally, there is growing interest in microbiota-based therapies. This could involve the development of probiotics or dietary interventions (e.g., with fiber-rich foods) designed to boost the in vivo production of beneficial metabolites like IPA by specific gut bacteria such as Clostridium sporogenes. mdpi.commdpi.com Understanding how externally administered analogues like the 5-bromo derivative interact with or influence the gut microbiota could open up novel therapeutic strategies that combine direct pharmacological action with beneficial modulation of the gut ecosystem. asm.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.